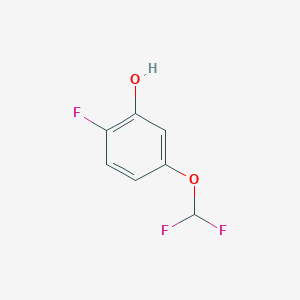

5-(Difluoromethoxy)-2-fluorophenol

Description

5-(Difluoromethoxy)-2-fluorophenol is a fluorinated phenolic compound characterized by a hydroxyl group at position 1, a fluorine atom at position 2, and a difluoromethoxy (-O-CF₂H) group at position 5 of the benzene ring. Its molecular formula is C₇H₅F₃O₂, with a molecular weight of 178.11 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of benzimidazole derivatives like pantoprazole, a proton pump inhibitor . Derivatives of this compound have demonstrated significant biological activities, including antimicrobial properties and α-amylase inhibition, as highlighted in recent pharmacological studies .

Properties

Molecular Formula |

C7H5F3O2 |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

5-(difluoromethoxy)-2-fluorophenol |

InChI |

InChI=1S/C7H5F3O2/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7,11H |

InChI Key |

YXVJUQCWMJKKLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)O)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Hydroxy-Substituted Aromatics

One established approach starts from 4-hydroxyacetanilide derivatives, which undergo fluorination and difluoromethoxylation to yield intermediates that are subsequently converted to the target compound.

- Step 1: Fluorination of 4-hydroxyacetanilide to form N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide.

- Step 2: Nitration using fuming nitric acid in sulfuric acid at controlled temperatures (20-25°C) to introduce the nitro group.

- Step 3: Reduction of the nitro group to an amine using hydrogenation or hydrazine hydrate with Raney Nickel catalyst.

- Step 4: Hydrolysis and deprotection to yield 5-(Difluoromethoxy)-2-fluorophenol.

This method involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. For example, nitration is monitored by TLC and HPLC to ensure completion without over-nitration.

Fluorination and Difluoromethoxylation via Pyridine Derivatives

Synthesis of related compounds such as 5-(difluoromethoxy)-2-fluoropyridine provides insight into analogous preparation methods. This involves:

- Reaction of hydroxy-substituted pyridine derivatives with potassium carbonate in dimethylformamide at 80-90°C for 6.5 hours.

- Catalytic hydrogenation using 10% Pd/C in acetic acid at room temperature.

- Fluorination using sodium nitrite and hydrogen fluoride in dichloromethane/methanol at low temperatures (-78°C to room temperature).

Though this route is for pyridine analogs, similar principles apply to phenol derivatives.

Catalytic and Reagent-Based Methods

- Use of sodium hydroxide in aqueous or alcoholic media at moderate temperatures (20-65°C) for nucleophilic substitution reactions involving mercapto or chloromethyl intermediates.

- Phase transfer catalysis with tetrabutylammonium bromide and potassium carbonate in ethanol at 70°C to facilitate substitution reactions leading to difluoromethoxy-substituted products.

- Data Table: Summary of Key Preparation Conditions and Yields

| Method/Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination of 4-hydroxyacetanilide | Fuming HNO3, H2SO4, controlled addition | 20-25 | 2-3 hours | - | Monitored by TLC and HPLC |

| Difluoromethoxylation | Difluoromethylene chloride, PEG-600 | 50-55 | 70-74 hours | - | In situ generation of difluoromethoxy |

| Catalytic hydrogenation | H2, 10% Pd/C, acetic acid | 25-28 | 8 hours | 57 | Reduction of nitro to amine |

| Fluorination | NaNO2, HF, CH2Cl2/methanol | -78 to RT | - | 63 | Low temperature fluorination |

| Nucleophilic substitution | NaOH, ethanol/water, tetrabutylammonium bromide | 20-70 | 0.5-3 hours | 42-88 | Phase transfer catalysis used |

- The multi-step synthesis involving nitration and reduction steps requires careful pH control and temperature regulation to avoid side reactions and degradation of sensitive fluorinated groups.

- The use of PEG-600 as a solvent in difluoromethoxylation improves reaction efficiency and yield by stabilizing reactive intermediates.

- Catalytic hydrogenation with Pd/C is effective for nitro group reduction without affecting the difluoromethoxy substituent.

- Phase transfer catalysis enhances nucleophilic substitution rates and yields in the preparation of difluoromethoxy-substituted benzimidazole derivatives, which are structurally related compounds.

- Low-temperature fluorination with NaNO2 and HF in dichloromethane/methanol mixtures allows selective fluorination without over-fluorination or decomposition.

The preparation of 5-(Difluoromethoxy)-2-fluorophenol is achieved through sophisticated multi-step synthetic routes involving selective fluorination, nitration, reduction, and difluoromethoxylation. The methods require precise control of reaction conditions and the use of specialized reagents such as difluoromethylene chloride, hydrogen fluoride, and catalytic systems. Optimization of these methods has led to improved yields and purity, making the compound accessible for further pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

5-(Difluoromethoxy)-2-fluorophenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substituents enhance the biological activity and metabolic stability of drugs.

- Drug Development : The compound is utilized in the design of inhibitors targeting specific enzymes and receptors. For instance, it has been explored in the context of anti-cancer therapies due to its ability to modulate protein-ligand interactions .

- Case Study : Research has indicated that derivatives of 5-(difluoromethoxy)-2-fluorophenol exhibit inhibitory effects on certain cancer cell lines, suggesting potential therapeutic uses in oncology .

Agrochemical Applications

In agrochemistry, 5-(Difluoromethoxy)-2-fluorophenol is involved in the development of herbicides and pesticides.

- Herbicide Development : The compound acts as a precursor for synthesizing selective herbicides that control a broad spectrum of weeds. Its effectiveness against glyphosate-resistant varieties makes it particularly valuable in modern agriculture .

- Case Study : Pyroxasulfone, a herbicide derived from this compound, has demonstrated significant efficacy in controlling both broadleaf weeds and grasses, confirming its utility in agricultural practices .

Organic Synthesis

5-(Difluoromethoxy)-2-fluorophenol is also valuable in organic synthesis due to its reactivity.

- Chemical Intermediates : It is used as a building block for synthesizing more complex organic molecules. This includes applications in creating functionalized aromatic compounds that are essential in various chemical processes .

- Case Study : Recent advancements in difluoromethylation techniques have highlighted the role of this compound as a key reagent, facilitating the formation of C–CF₂H bonds in target molecules .

Material Science

The compound finds applications in material science, particularly in the development of specialty chemicals.

- Electronic Devices : Its unique properties make it suitable for use in electronic materials where fluorinated compounds are desired for their thermal and chemical stability .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Examples |

|---|---|---|

| Pharmaceuticals | Drug development, enzyme inhibitors | Anti-cancer agents |

| Agrochemicals | Herbicide synthesis | Pyroxasulfone |

| Organic Synthesis | Building blocks for complex organic molecules | Functionalized aromatic compounds |

| Material Science | Specialty chemicals for electronic devices | Fluorinated polymers |

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

2.1.1. 2-(Difluoromethyl)-5-fluorophenol (C₇H₅F₃O)

- Structure : Features a difluoromethyl (-CF₂H) group at position 5 instead of difluoromethoxy.

- Properties: Reduced polarity compared to 5-(difluoromethoxy)-2-fluorophenol due to the absence of an oxygen atom in the substituent. This lowers solubility in polar solvents but may enhance lipid membrane permeability.

- Molecular Weight : 162.11 g/mol .

2.1.2. 5-Amino-2,4-difluorophenol (C₆H₅F₂NO)

- Structure: Amino (-NH₂) group at position 5 and fluorines at positions 2 and 4.

- Properties: The electron-donating amino group increases reactivity in electrophilic substitution reactions. Notably, its molecular weight (145.11 g/mol) is significantly lower than the target compound, influencing pharmacokinetic profiles .

2.1.3. 5-(3,5-Difluorophenyl)-2-methoxyphenol (C₁₃H₁₀F₂O₂)

- Structure : Methoxy (-OCH₃) group at position 2 and a 3,5-difluorophenyl substituent at position 5.

- Molecular weight: 236.22 g/mol .

2.1.4. 5-(Aminomethyl)-2-fluorophenol Hydrochloride (C₇H₉ClFNO)

- Structure: Aminomethyl (-CH₂NH₂) group at position 5 and a fluorine at position 2, formulated as a hydrochloride salt.

- Properties: The hydrochloride salt improves aqueous solubility, making it advantageous for intravenous formulations. Molecular weight: 177.6 g/mol .

Stability and Reactivity

- Oxidative Stability: The difluoromethoxy group in 5-(difluoromethoxy)-2-fluorophenol is susceptible to oxidation, as seen in the synthesis of pantoprazole, where overoxidation yields sulfone byproducts .

- Comparison with Methoxy Analogs: The methoxy group in 5-(3,5-difluorophenyl)-2-methoxyphenol is more stable under acidic conditions but less reactive in nucleophilic substitutions compared to the difluoromethoxy group .

Data Table: Key Properties of Compared Compounds

Biological Activity

5-(Difluoromethoxy)-2-fluorophenol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 5-(Difluoromethoxy)-2-fluorophenol

- Molecular Formula : C7H5F3O2

- Molecular Weight : 194.11 g/mol

- Structure : The compound features a phenolic structure with difluoromethoxy and fluorine substituents, which may influence its reactivity and biological interactions.

The biological activity of 5-(difluoromethoxy)-2-fluorophenol is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and preventing catalysis.

- Receptor Modulation : The compound can potentially modulate receptor activity through hydrogen bonding and halogen bonding interactions, influencing various biochemical pathways.

Biological Activities

Research indicates that 5-(difluoromethoxy)-2-fluorophenol exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly its effects on tumor cell lines. Studies have shown that it may inhibit cell proliferation in certain cancer models.

Case Studies and Research Findings

-

Antitumor Activity :

- A study examined the effects of similar fluorinated compounds on tumor cells, revealing that modifications in the fluorine substituents can enhance antitumor efficacy. While specific data on 5-(difluoromethoxy)-2-fluorophenol is limited, its structural similarities suggest potential effectiveness against various cancer types .

- In Vitro Studies :

-

Pharmacological Profiles :

- Comparative studies with other fluorinated phenols indicate that the unique difluoromethoxy group may contribute to increased selectivity and potency against specific biological targets. This suggests a promising avenue for drug development focused on modifying existing compounds for improved therapeutic outcomes.

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-(Difluoromethoxy)-2-fluorophenol | Yes (Preliminary) | Yes (Potential) | Enzyme inhibition, receptor modulation |

| 4-Bromo-5-difluoromethoxy-2-fluorophenol | Yes | Yes | Similar mechanisms as above |

| 5-Fluoro-2'-deoxyuridine | Yes | Strong | Nucleotide metabolism inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.